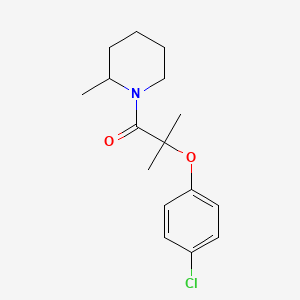![molecular formula C19H23N3O4S B4050660 1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4050660.png)
1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Vue d'ensemble
Description
1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines
Applications De Recherche Scientifique
1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Its biological activities are explored for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development due to its diverse biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction involving substituent-pyrazoles, aldehydes, and thioglycollic acid. This reaction is typically catalyzed by a solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid, which provides good to excellent yields . The use of a recyclable heterogeneous solid acid catalyst makes this procedure mild, simple, efficient, and sustainable.
Analyse Des Réactions Chimiques
1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparaison Avec Des Composés Similaires
1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other pyrazolo[3,4-e][1,4]thiazepine derivatives. Similar compounds include:
- 4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE
- 1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-cyclopentyl-4-(3,4-dimethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-13-8-7-11(9-14(13)26-2)17-16-18(20-15(23)10-27-17)22(21-19(16)24)12-5-3-4-6-12/h7-9,12,17H,3-6,10H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUFKCZDLVUOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-({acetyl[4-(acetyloxy)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B4050607.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050609.png)

![2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4050622.png)
![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)
![2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole](/img/structure/B4050644.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4050654.png)

![(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide](/img/structure/B4050657.png)
amine oxalate](/img/structure/B4050663.png)
![1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE](/img/structure/B4050671.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4050677.png)
